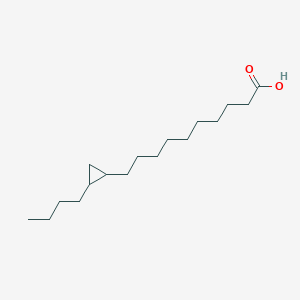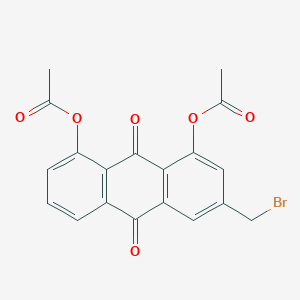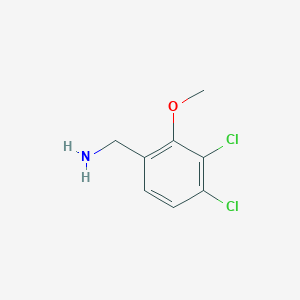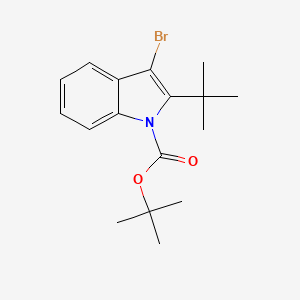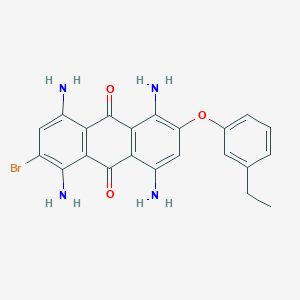
1,4,5,8-Tetraamino-2-bromo-6-(3-ethylphenoxy)anthracene-9,10-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4,5,8-Tetraamino-2-bromo-6-(3-ethylphenoxy)anthracene-9,10-dione is a complex organic compound that belongs to the anthraquinone family. This compound is characterized by its anthracene backbone, which is substituted with amino groups, a bromine atom, and an ethylphenoxy group. The presence of these substituents imparts unique chemical and physical properties to the compound, making it of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,5,8-Tetraamino-2-bromo-6-(3-ethylphenoxy)anthracene-9,10-dione typically involves multiple steps:
Bromination: The anthracene-9,10-dione is first brominated using bromine or a bromine source in the presence of a catalyst.
Amination: The brominated intermediate undergoes nucleophilic substitution with an amine source to introduce the amino groups.
Phenoxy Substitution: The final step involves the substitution of the bromine atom with the 3-ethylphenoxy group under specific conditions, such as the presence of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
化学反応の分析
Types of Reactions
1,4,5,8-Tetraamino-2-bromo-6-(3-ethylphenoxy)anthracene-9,10-dione can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups under strong oxidizing conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The bromine atom can be substituted with other nucleophiles, such as thiols or alkoxides.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like thiols or alkoxides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce various amine derivatives.
科学的研究の応用
1,4,5,8-Tetraamino-2-bromo-6-(3-ethylphenoxy)anthracene-9,10-dione has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique optical properties.
Medicine: Explored for its potential therapeutic effects, particularly in cancer research.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
作用機序
The mechanism of action of 1,4,5,8-Tetraamino-2-bromo-6-(3-ethylphenoxy)anthracene-9,10-dione involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting its structure and function. This intercalation can lead to the inhibition of DNA replication and transcription, making it a potential candidate for anticancer therapies. Additionally, the compound may interact with various enzymes and proteins, affecting their activity and leading to diverse biological effects.
類似化合物との比較
Similar Compounds
1,4,5,8-Tetraamino-2-bromo-6-(3-octylphenoxy)anthracene-9,10-dione: Similar structure but with an octyl group instead of an ethyl group.
9,10-Anthracenedione: The parent compound without the amino, bromo, and phenoxy substituents.
1,4,5,8-Tetranitronaphthalene: A related compound with nitro groups instead of amino groups.
Uniqueness
1,4,5,8-Tetraamino-2-bromo-6-(3-ethylphenoxy)anthracene-9,10-dione is unique due to the specific combination of substituents on the anthracene backbone. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
特性
CAS番号 |
88601-99-4 |
|---|---|
分子式 |
C22H19BrN4O3 |
分子量 |
467.3 g/mol |
IUPAC名 |
1,4,5,8-tetraamino-2-bromo-6-(3-ethylphenoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C22H19BrN4O3/c1-2-9-4-3-5-10(6-9)30-14-8-13(25)16-18(20(14)27)22(29)15-12(24)7-11(23)19(26)17(15)21(16)28/h3-8H,2,24-27H2,1H3 |
InChIキー |
UNLKISKQCLYYSQ-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC(=CC=C1)OC2=C(C3=C(C(=C2)N)C(=O)C4=C(C3=O)C(=CC(=C4N)Br)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


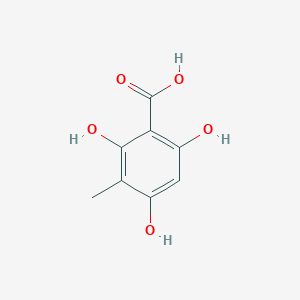

![Methyl 3-hexyl[2,2'-bithiophene]-5-carboxylate](/img/structure/B13138910.png)
![[1(2H),3'-Bipyridin]-2-one](/img/structure/B13138935.png)

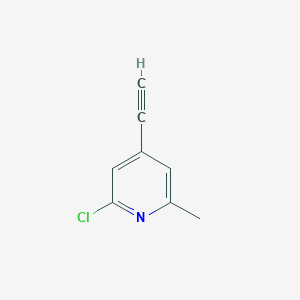
![[(2R)-5-oxo-5-(N-phenylanilino)pent-3-yn-2-yl] (E)-3-(5-nitrocyclohexen-1-yl)prop-2-enoate](/img/structure/B13138958.png)



